Pyruvate phenylhydrazone

Description

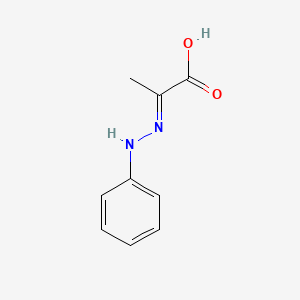

Structure

3D Structure

Properties

CAS No. |

5330-70-1 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(2Z)-2-(phenylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C9H10N2O2/c1-7(9(12)13)10-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,12,13)/b10-7- |

InChI Key |

CSTSUTMIORLRIN-YFHOEESVSA-N |

SMILES |

CC(=NNC1=CC=CC=C1)C(=O)O |

Isomeric SMILES |

C/C(=N/NC1=CC=CC=C1)/C(=O)O |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C(=O)O |

Synonyms |

pyruvate phenylhydrazone |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pyruvate Phenylhydrazone

Condensation Reactions for Pyruvate (B1213749) Phenylhydrazone Formation

The most direct route to pyruvate phenylhydrazone is the condensation reaction between pyruvic acid and phenylhydrazine (B124118). brainly.comontosight.ai This reaction is a classic example of the formation of a hydrazone from a ketone and a hydrazine (B178648) derivative.

Reaction Conditions and Catalysis in Synthesis

The synthesis of this compound is typically carried out by refluxing pyruvic acid and phenylhydrazine in a suitable solvent, such as absolute ethanol (B145695). tandfonline.com The reaction mixture is heated for several hours to ensure complete reaction. Upon cooling, the product, often a light-orange powder, separates from the solution and can be purified by recrystallization. tandfonline.com

While the condensation can proceed without a catalyst, acid catalysis is often employed to accelerate the reaction. Catalysts such as zinc chloride, polyphosphoric acid (PPA), sulfuric acid, and acetic acid have been utilized in the synthesis of related ethyl this compound, which is a precursor in Fischer indole (B1671886) synthesis. orgsyn.org Aniline and its derivatives, like 2-aminophenols and 2-(aminomethyl)benzimidazoles, have also been shown to be effective catalysts for hydrazone formation at neutral pH. acs.org In some instances, Lewis acids like bismuth nitrate (B79036) have been used to facilitate the in situ formation of hydrazones from phenylhydrazine hydrochloride and ethyl pyruvate. ingentaconnect.comtandfonline.com

Table 1: Catalysts and Conditions for Phenylhydrazone Synthesis

| Catalyst/Reagent | Substrates | Conditions | Outcome | Reference |

| None | Pyruvic acid, Phenylhydrazine | Absolute ethanol, reflux | This compound | tandfonline.com |

| Zinc Chloride | Ethyl pyruvate, Phenylhydrazine | - | Ethyl this compound | orgsyn.org |

| Polyphosphoric Acid (PPA) | Ethyl pyruvate, Phenylhydrazine | - | Ethyl this compound | orgsyn.orgtandfonline.com |

| Bismuth Nitrate | Phenylhydrazine hydrochloride, Ethyl pyruvate | Methanol, reflux | In situ hydrazone formation | ingentaconnect.comtandfonline.com |

| Aniline | p-Chlorobenzaldehyde, Phenylhydrazine | Phosphate-buffered saline (pH 7.4), 10% DMF | Catalyzed hydrazone formation | acs.org |

| Acetic Acid | Phenylhydrazine, Ketones | Reflux | Phenylhydrazones for indole synthesis | rsc.org |

This compound as a Key Intermediate in Complex Organic Syntheses

This compound is not merely an end product but a crucial building block in the synthesis of more elaborate organic structures, most notably indoles.

Generation via Japp-Klingemann Reaction for Indole Synthesis

The Japp-Klingemann reaction provides an alternative and versatile route to arylhydrazones, including those derived from pyruvic acid, which are then used in the Fischer indole synthesis. wikipedia.orgnumberanalytics.com This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester, followed by the loss of a functional group. wikipedia.org For instance, the reaction of a benzenediazonium (B1195382) salt with ethyl α-methylacetoacetate can yield ethyl this compound. slideshare.netmdma.ch

The mechanism of the Japp-Klingemann reaction begins with the deprotonation of the β-keto-ester to form an enolate anion. wikipedia.org This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound as an intermediate. wikipedia.org This intermediate can then undergo hydrolysis and subsequent rearrangement to afford the final hydrazone. wikipedia.org These hydrazones are then cyclized under acidic conditions, such as in the presence of strong acids like polyphosphoric acid, to produce indoles via the Fischer indole synthesis. wikipedia.orgnih.govbyjus.com

One-Pot Synthetic Protocols Incorporating In Situ Hydrazone Formation

To improve efficiency and simplify procedures, one-pot syntheses have been developed that incorporate the in situ formation of this compound or its esters, followed directly by cyclization. ingentaconnect.comtandfonline.com These methods are attractive from both economic and ecological standpoints as they obviate the need for isolating the often unstable arylhydrazone intermediates. tandfonline.com

An example of such a protocol involves the reaction of phenylhydrazine hydrochloride and ethyl pyruvate in the presence of bismuth nitrate as a catalyst. ingentaconnect.comtandfonline.com The resulting hydrazone is then cyclized in the same reaction vessel using polyphosphoric acid and ethanol to yield 2-ethoxycarbonyl indoles. ingentaconnect.comtandfonline.com This one-pot approach has been demonstrated to be a mild and facile method for the synthesis of various indole derivatives. tandfonline.com Other one-pot procedures have been developed for the synthesis of different heterocyclic systems, such as pyrazoles, where the hydrazone is formed in situ. nih.govmdpi.com

Derivatization Strategies Utilizing this compound

The reactivity of the this compound scaffold allows for various derivatization strategies to produce a range of functionalized molecules. The carboxylic acid group, the hydrazone moiety, and the phenyl ring are all amenable to chemical modification.

Derivatization is often employed for analytical purposes, such as in the quantification of pyruvic acid in biological samples. ontosight.ai For instance, derivatization with nitrophenylhydrazines, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), enhances the sensitivity and improves chromatographic separation for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.netacs.org

Furthermore, the this compound structure can be incorporated into more complex molecular frameworks. For example, it has been used in Ugi reactions, a type of multi-component reaction, to synthesize amides which can then undergo further transformations. beilstein-journals.org Organotin(IV) complexes have been synthesized by reacting this compound with organotin(IV) chlorides, demonstrating the coordinating ability of the carboxylate and the imine nitrogen. tandfonline.com The reaction of this compound with 4-pyrones can lead to the formation of pyrazole-substituted indoles, showcasing its utility in constructing complex heterocyclic systems. researchgate.net

Synthesis of Substituted Indole Carboxylates

The most prominent application of this compound and its substituted analogues in synthetic chemistry is the construction of the indole nucleus, a core structure in many natural products and pharmaceuticals. uop.edu.pknih.govwikipedia.org The Fischer indole synthesis is the quintessential method employed for this transformation, involving the acid-catalyzed cyclization of an arylhydrazone. alfa-chemistry.combyjus.com

The process begins with the formation of the required phenylhydrazone. Typically, ethyl pyruvate is condensed with a substituted phenylhydrazine in an alcoholic solvent, sometimes with a catalytic amount of acetic acid, to yield the corresponding ethyl this compound. google.comresearchgate.net This intermediate is then subjected to cyclization using various acidic catalysts. Common catalysts include Brønsted acids and Lewis acids such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or alcoholic hydrogen chloride. alfa-chemistry.comthermofisher.comorgsyn.org A one-pot synthesis is also feasible, where the intermediate hydrazone is not isolated. byjus.comthermofisher.com

The general mechanism involves the protonation of the hydrazone, which then tautomerizes to an enamine intermediate. alfa-chemistry.combyjus.com This is followed by an irreversible nih.govnih.gov-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.com The resulting diimine rearomatizes, and subsequent intramolecular cyclization and elimination of an ammonia (B1221849) molecule produce the final aromatic indole ring. alfa-chemistry.com

A patented method describes the synthesis of substituted indole-2-carboxylic acid by reacting a substituted phenylhydrazine with ethyl pyruvate to form the hydrazone, followed by Fischer cyclization. The resulting ester is then hydrolyzed to the carboxylic acid, achieving a total reaction yield of 64% and a product purity greater than 97%. google.comgoogle.com

Detailed research by Aly, et al., demonstrates the synthesis of various substituted-1H-indole-2-carboxylic acid ethyl esters from the corresponding ethyl pyruvate phenylhydrazones. The study highlights the reaction conditions and yields for different substituents on the phenylhydrazine precursor.

| Substituent on Phenylhydrazone | Starting Phenylhydrazone | Resulting Indole Product | Yield (%) |

|---|---|---|---|

| 4-Fluoro | Ethyl pyruvate 4-fluorophenylhydrazone | Ethyl 5-fluoro-1H-indole-2-carboxylate | 45 |

| 4-Chloro | Ethyl pyruvate 4-chlorophenylhydrazone | Ethyl 5-chloro-1H-indole-2-carboxylate | 55 |

| 2,4-Dichloro | Ethyl pyruvate 2,4-dichlorophenylhydrazone | Ethyl 5,7-dichloro-1H-indole-2-carboxylate | 50 |

Interestingly, the choice of catalyst and the substitution pattern on the phenylhydrazone can lead to unexpected outcomes. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with an HCl/EtOH catalyst resulted in an "abnormal" product. nih.gov The primary product was ethyl 6-chloroindole-2-carboxylate, formed through cyclization on the side of the methoxy (B1213986) substituent with subsequent replacement by chlorine, rather than the expected ethyl 7-methoxyindole-2-carboxylate. nih.gov

Exploration of Other Annulated Systems from this compound Precursors

The synthetic utility of this compound precursors is not limited to indole synthesis. The resulting indole-2-carboxylates are versatile intermediates that can be further elaborated into more complex, fused heterocyclic systems, known as annulated systems.

Research has shown that derivatives of the indole-2-carboxylates can undergo subsequent cyclization reactions to form polycyclic heteroaromatic compounds. For example, the 5,7-dichloro-1H-indole-2-carboxylate, synthesized from the corresponding this compound, can be converted to its carbohydrazide (B1668358) derivative. researchgate.net This carbohydrazide, upon reaction with methyl orthoformate, cyclizes to form a triazino-indole system: 6,8-dichloro ontosight.aialfa-chemistry.comCurrent time information in Bangalore, IN.triazino[4,5-a]indol-1(2H)-one. researchgate.net

Furthermore, the indole-2-carboxylate (B1230498) esters can be transformed via Vilsmeier-Haack formylation to introduce a formyl group at the 3-position. researchgate.net These 3-formylindole derivatives are precursors to other annulated systems. Reaction with hydrazine hydrate (B1144303) does not yield a simple hydrazone but leads directly to the cyclized pyridazino-indole ring system. researchgate.net This demonstrates a direct pathway from indole intermediates, originally derived from this compound, to more complex fused heterocycles like pyridazino[4,5-b]indoles.

| Starting Material | Key Reagent(s) | Annulated Product | Resulting Ring System |

|---|---|---|---|

| 5,7-dichloro-1H-indole-2-carbohydrazide | Methyl orthoformate | 6,8-dichloro ontosight.aialfa-chemistry.comCurrent time information in Bangalore, IN.triazino[4,5-a]indol-1(2H)-one | Triazino-indole |

| Ethyl 3-formyl-5-chloro-1H-indole-2-carboxylate | Hydrazine hydrate | 8-chloro-3H-pyridazino[4,5-b]indol-4(5H)-one | Pyridazino-indole |

| Ethyl 3-formyl-5,7-dichloro-1H-indole-2-carboxylate | Hydrazine hydrate | 6,8-dichloro-3H-pyridazino[4,5-b]indol-4(5H)-one | Pyridazino-indole |

These examples underscore the role of this compound not just as a direct precursor to indoles, but as a starting point for a multi-step synthesis of diverse and complex annulated heterocyclic systems with potential applications in medicinal chemistry.

Reaction Mechanisms and Chemical Reactivity Profiles

Detailed Mechanistic Pathways of Pyruvate (B1213749) Phenylhydrazone Formation

Pyruvate phenylhydrazone, also known as 2-(phenylhydrazono)propanoic acid, is synthesized through the condensation reaction between pyruvic acid and phenylhydrazine (B124118). brainly.comontosight.ai This reaction is a classic example of the formation of a hydrazone from a ketone and is fundamental in organic chemistry for the identification of carbonyl compounds. brainly.compearson.com

Nucleophilic Addition and Dehydration Steps

The formation of this compound proceeds through a two-stage mechanism common to imine derivatives. nih.goveopcw.com

Nucleophilic Addition : The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of pyruvic acid. brainly.com This nitrogen is nucleophilic due to its lone pair of electrons. brainly.com This attack breaks the carbonyl's π bond, pushing the electrons to the oxygen and forming an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. brainly.comnih.goveopcw.com

Dehydration : The carbinolamine intermediate is unstable and readily undergoes dehydration (the elimination of a water molecule) to form the final, stable this compound product. brainly.com This step involves the protonation of the hydroxyl group, followed by the elimination of water and the formation of a carbon-nitrogen double bond (C=N), resulting in the hydrazone. nih.govbyjus.com

Influence of Acidic Environment on Reaction Kinetics

The formation of this compound is highly dependent on the pH of the reaction medium and is typically catalyzed by acid. brainly.comwikipedia.org

An acidic environment accelerates the reaction by protonating the oxygen atom of the pyruvic acid's carbonyl group. eopcw.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, phenylhydrazine. eopcw.com

However, the reaction rate demonstrates a complex relationship with pH. While acid catalysis is necessary, excessively low pH conditions (highly acidic) are detrimental to the reaction rate. nih.gov This is because the phenylhydrazine nucleophile itself can be protonated at its nitrogen atom, forming a non-nucleophilic hydrazinium (B103819) ion, which cannot initiate the attack on the carbonyl carbon. nih.gov Consequently, the reaction is fastest when the acidity is optimized to a balance that ensures sufficient protonation of the carbonyl compound without significant deactivation of the nucleophile. nih.gov For many hydrazone and oxime formations, a pH of approximately 4.5 is considered optimal. nih.gov

Kinetic studies on similar phenylhydrazone formations show that as a function of pH, the rate-determining step can change. acs.org At neutral or basic pH, the dehydration of the carbinolamine intermediate is typically the slow, rate-determining step. acs.org Under more acidic conditions, the initial nucleophilic attack to form the carbinolamine becomes rate-limiting. acs.org

Fischer Indolization Mechanisms and this compound Derivatives

The Fischer indole (B1671886) synthesis is a prominent and widely used chemical reaction that converts phenylhydrazones into indole derivatives by heating them in the presence of an acid catalyst. byjus.comwikipedia.org This reaction, discovered in 1883, is a powerful tool for constructing the indole scaffold found in many natural products and pharmaceuticals. byjus.comrsc.org Pyruvic acid phenylhydrazone can be used to produce 2-indolecarboxylic acid, which can then be decarboxylated to yield indole itself. alfa-chemistry.com

The general mechanism proceeds through several key steps:

The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. byjus.comwikipedia.org

Following protonation, the enamine undergoes an irreversible alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, which cleaves the weak N-N bond and forms a new C-C bond. byjus.comwikipedia.org

The resulting di-imine intermediate rearomatizes. byjus.com

The nucleophilic amine then attacks the imine carbon intramolecularly to form a five-membered ring (an aminoindoline). byjus.comvedantu.com

Finally, the acid-catalyzed elimination of an ammonia (B1221849) molecule leads to the formation of the stable, aromatic indole ring. byjus.comvedantu.com

A variety of Brønsted acids (HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃) can be employed as catalysts for this synthesis. wikipedia.orgrsc.org

Regioselectivity in Fischer Indolization of Substituted Pyruvate Phenylhydrazones

Regioselectivity becomes a critical factor when unsymmetrical phenylhydrazones are used, as cyclization can potentially occur on either side of the N-N bond. byjus.com Studies on ethyl pyruvate 2-(substituted phenyl)phenylhydrazones reveal that the electronic properties of the substituents significantly direct the cyclization. rsc.org

Under acidic conditions, the reaction proceeds via what is believed to be an electrophilic attack of the enehydrazine entity on the aromatic nucleus. rsc.org Consequently, cyclization occurs preferentially on the more electron-rich benzene (B151609) ring. rsc.org For instance, in the Fischer indolization of ethyl pyruvate 2-(p- or m-substituted phenyl)phenylhydrazones, the reaction takes place predominantly on the benzene ring with higher electron density. rsc.org Similarly, the indolization of ethyl pyruvate 2-[2-(trifluoromethyl)phenyl]phenylhydrazone yields ethyl 1-[2-(trifluoromethyl)phenyl]indole-2-carboxylate as the major product, indicating that cyclization occurred on the more electron-rich, unsubstituted phenyl ring. researchgate.net Computational studies have corroborated these experimental findings, showing that the pathway leading to the observed indole regioisomer is energetically more favorable. nih.gov

Stereochemical Considerations in Fischer Indolization

The Fischer indole synthesis can be adapted to produce chiral products, which is of significant interest in medicinal chemistry. vedantu.com The creation of chiral indoles is typically achieved by using α-branched carbonyl compounds or through asymmetric catalysis. vedantu.com

Recent advancements have demonstrated highly enantioselective indolizations. For example, using a novel spirocyclic chiral phosphoric acid as a catalyst allows for the enantioselective cyclization of 4-substituted cyclohexanone-derived phenylhydrazones. vedantu.com This approach highlights the potential to control the stereochemistry of the final indole product through the use of chiral catalysts that can influence the transition state of the cyclization step. While the parent indole is an achiral molecule, the introduction of stereocenters in the starting materials or the use of a chiral environment during the reaction can lead to the formation of specific stereoisomers. vedantu.com

Investigation of Abnormal Fischer Indolization Pathways

Under certain conditions, the Fischer indolization can deviate from its normal course to yield "abnormal" products. nih.govtandfonline.com These pathways are often observed with phenylhydrazones that have substituents at one of the ortho positions of the benzene ring. rsc.org

A well-documented example is the reaction of ethyl pyruvate 2-methoxyphenylhydrazone. nih.gov When treated with ethanolic hydrogen chloride (HCl/EtOH), instead of forming only the expected "normal" product (ethyl 7-methoxyindole-2-carboxylate), the reaction yields ethyl 6-chloroindole-2-carboxylate as the major, "abnormal" product. researchgate.netnih.gov This unexpected outcome results from cyclization occurring at the ortho position that bears the methoxy (B1213986) substituent. nih.gov

The mechanism for this abnormal reaction is proposed to involve the enehydrazine tautomer attacking the substituted ortho position. rsc.org The nature of the acid catalyst and the substituent itself plays a crucial role in directing the reaction pathway. Activating groups like methoxy (MeO) facilitate this abnormal cyclization under relatively weak acid conditions. rsc.org The choice of catalyst can also lead to different abnormal products; for example, using zinc chloride (ZnCl₂) with ethyl pyruvate 2-methoxyphenylhydrazone can result in the formation of 5-substituted indoles. nih.gov

Table of Compounds Mentioned

| Compound Name | Formula/Structure | Role/Context |

|---|---|---|

| This compound | CH₃C(NNHC₆H₅)COOH | Main subject of the article |

| Pyruvic Acid | CH₃COCOOH | Starting material for synthesis |

| Phenylhydrazine | C₆H₅NHNH₂ | Starting material for synthesis |

| 2-Indolecarboxylic acid | C₉H₇NO₂ | Product of Fischer Indolization |

| Indole | C₈H₇N | Basic heterocyclic product |

| Ethyl pyruvate 2-methoxyphenylhydrazone | C₁₂H₁₆N₂O₃ | Substrate for abnormal Fischer Indolization study nih.gov |

| Ethyl 7-methoxyindole-2-carboxylate | C₁₂H₁₃NO₃ | "Normal" product of Fischer Indolization nih.gov |

| Ethyl 6-chloroindole-2-carboxylate | C₁₁H₁₀ClNO₂ | "Abnormal" product of Fischer Indolization nih.gov |

| Ethyl 1-[2-(trifluoromethyl)phenyl]indole-2-carboxylate | C₁₈H₁₄F₃NO₂ | Major product in a regioselectivity study researchgate.net |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | Brønsted acid catalyst |

| Zinc chloride | ZnCl₂ | Lewis acid catalyst |

| Boron trifluoride | BF₃ | Lewis acid catalyst |

Summary of Abnormal Fischer Indolization of Ethyl Pyruvate 2-methoxyphenylhydrazone (5)

| Catalyst | Product(s) | Product Type | Key Finding |

|---|---|---|---|

| HCl in EtOH | Ethyl 6-chloroindole-2-carboxylate (7) | Abnormal (Major) | Cyclization occurs on the substituted side, with chlorine incorporation from the catalyst. nih.gov |

| HCl in EtOH | Ethyl 7-methoxyindole-2-carboxylate (6) | Normal (Minor) | The expected product is formed in smaller amounts. nih.gov |

| HCl in EtOH (low conc.) | Ethyl 6-ethoxyindole-2-carboxylate (8) | Abnormal | Lower acid concentration leads to incorporation of the ethoxy group from the solvent instead of chlorine. nih.gov |

| ZnCl₂ | 5-Chloroindole derivative (9) | Abnormal | The Lewis acid catalyst promotes substitution at the 5-position. nih.gov |

| BF₃ | 5-Methoxyindole derivative (9) | Abnormal | This Lewis acid catalyst promotes migration of the methoxy group to the 5-position. nih.gov |

Computational and Theoretical Insights into Fischer Indolization Transition States

The Fischer indole synthesis is a prominent chemical reaction for synthesizing indoles, which involves the acid-catalyzed thermal rearrangement of an arylhydrazone. byjus.com For substrates like this compound, the reaction proceeds through several key intermediates and transition states, the energetics of which have been elucidated through computational studies. numberanalytics.com The accepted mechanism involves the tautomerization of the phenylhydrazone to an ene-hydrazine, followed by a crucial brainly.combrainly.com-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to form the aromatic indole ring. byjus.commdpi.com

Computational analyses, particularly using methods like the MP2 level of theory, provide quantitative insights into the reaction pathway. nih.gov These studies calculate the free energies of the intermediates and transition states relative to the starting phenylhydrazone. For a typical phenylhydrazone, the initial ene-hydrazine intermediate is significantly higher in energy than the hydrazone itself. nih.gov

The key brainly.combrainly.com-sigmatropic rearrangement step has a very high activation barrier in a purely thermal reaction. However, acid catalysis dramatically lowers this barrier. nih.gov Protonation can occur on either the α-nitrogen (Nα) or the β-nitrogen (Nβ) of the phenylhydrazone. Both Nα- and Nβ-protonated pathways lead to a substantial decrease in the activation energy, often by as much as 11–13 kcal/mol, facilitating the reaction under milder conditions. nih.gov The transition states in the acid-catalyzed reactions are earlier and exhibit increased asynchronicity compared to the thermal pathway. nih.gov In some cases involving substituted phenylhydrazones, computational studies have shown that heterolytic N–N bond cleavage can become a competing, lower-energy pathway, leading to the failure of the Fischer indolization and the formation of side products like aniline. nih.gov

Research on ethyl pyruvate 2-[2-(trifluoromethyl)phenyl]phenylhydrazone has shown that Fischer indolization occurs preferentially on the more electron-rich phenyl group, yielding ethyl 1-[2-(trifluoromethyl)phenyl]indole-2-carboxylate as the major product. researchgate.net Peculiarities have also been observed with methoxy-substituted phenylhydrazones of ethyl pyruvate, where abnormal products can form due to cyclization occurring on the substituted side of the benzene ring. nih.gov

Table 1: Illustrative Computational Data for Fischer Indolization Pathways This table presents representative relative free energy values based on findings for phenylhydrazone rearrangements. nih.gov

| Species | Thermal Pathway (kcal/mol) | Acid-Catalyzed (Nα-Protonated) (kcal/mol) | Acid-Catalyzed (Nβ-Protonated) (kcal/mol) |

| Phenylhydrazone | 0.0 | 0.0 | 0.0 |

| Ene-hydrazine Intermediate | 17.5 | Not reported | Not reported |

| brainly.combrainly.com-Sigmatropic Transition State (TS) | 43.7 | ~30-32 | ~30-32 |

| Activation Energy (TS - Hydrazone) | 43.7 | ~30-32 | ~30-32 |

Intermolecular and Intramolecular Reactivity Studies

The formation of this compound is a classic example of a nucleophilic attack pathway. brainly.com The reaction is a condensation between pyruvic acid and phenylhydrazine. ontosight.ai The mechanism proceeds via the following steps:

Nucleophilic Addition : The nitrogen atom of the phenylhydrazine, which is nucleophilic due to its lone pair of electrons, attacks the electrophilic carbonyl carbon of pyruvic acid. brainly.com This initial attack is often facilitated by acidic conditions that protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. brainly.com

Intermediate Formation : This nucleophilic addition results in the formation of an unstable tetrahedral intermediate. brainly.com

Dehydration : The intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the stable hydrazone product, this compound. brainly.com

This compound is intrinsically linked to condensation reactions, as it is the product of the condensation of pyruvic acid and phenylhydrazine. brainly.comontosight.ai It also serves as a substrate or intermediate in further condensation reactions. For example, it can be a component in one-pot, three-component condensation reactions for the synthesis of more complex heterocyclic molecules like 4-(pyrazol-4-yl)methylenepyrazol-5(4H)-one derivatives. lookchem.com In such reactions, phenylhydrazine (a precursor to or component of the this compound system) reacts with a β-ketoester and a carbaldehyde. lookchem.com Derivatives of this compound have also been used in Aldol condensation reactions to build larger molecular frameworks. nih.gov

The compound can also participate in reduction reactions. ontosight.ai While specific, detailed studies on the reduction of this compound itself are not extensively covered in the provided context, the hydrazone functional group (-C=N-NH-) is susceptible to reduction. This can be a useful synthetic transformation, potentially leading to the corresponding hydrazine (B178648) derivative. Furthermore, pyruvate itself is a key molecule in metabolic pathways and can be regenerated from phenylhydrazones, indicating the reversible nature of its formation under certain chemical conditions. nih.gov The electrochemical reduction of related compounds suggests that the functional groups within this compound are redox-active. researchgate.net

Spectroscopic and Structural Characterization in Advanced Research

Spectroscopic Analysis Techniques for Pyruvate (B1213749) Phenylhydrazone and Its Derivatives

Modern spectroscopic methods, including UV-Vis, IR, NMR, and mass spectrometry, are indispensable tools in the comprehensive analysis of pyruvate phenylhydrazone. Each technique offers unique insights, and their combined application allows for a detailed structural and quantitative assessment.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Structural Features

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for studying the electronic transitions within molecules like this compound. The absorption of UV or visible light is influenced by the presence of chromophores, the parts of a molecule responsible for its color. msu.edu In phenylhydrazones, the conjugated system of double bonds, involving the phenyl ring and the C=N double bond, acts as a significant chromophore. msu.edu

The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation. msu.edu For derivatives such as the 2,4-dinitrophenylhydrazones (DNPHs) of pyruvic esters, the λmax is a key feature used in their identification and characterization. oup.com The color of these derivatives can range from bright yellow to deep red, depending on the specific molecular structure and the extent of conjugation. msu.edu The technique is not only used for structural elucidation but also for the quantification of these compounds in various samples. ontosight.ai

Table 1: General UV-Vis Color Range for Phenylhydrazone Derivatives

| Color | Approximate Wavelength Range |

|---|---|

| Violet | 400 - 420 nm |

| Blue | 440 - 490 nm |

| Green | 490 - 570 nm |

| Yellow | 570 - 585 nm |

| Orange | 585 - 620 nm |

| Red | 620 - 780 nm |

This table is based on general spectroscopic principles. msu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful method for identifying the specific functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound and its derivatives, IR spectroscopy provides clear evidence for key structural components.

The IR spectra of phenylhydrazones exhibit characteristic absorption bands. The N-H stretching vibration typically appears in the region of 3500-3180 cm⁻¹. researchgate.net The carbon-nitrogen double bond (C=N) of the hydrazone group shows an absorption band between 1690 and 1590 cm⁻¹. researchgate.net In the case of pyruvamide (B1210208) phenylhydrazone isomers, distinct peaks for N-H (3226 cm⁻¹ and 3185 cm⁻¹) and amide C=O (1669 cm⁻¹ and 1658 cm⁻¹) have been reported. cdnsciencepub.com These specific frequencies are instrumental in confirming the formation of the phenylhydrazone and in distinguishing between different isomeric forms, particularly when intramolecular hydrogen bonding is present. oup.comoup.com

Table 2: Characteristic IR Absorption Frequencies for Phenylhydrazones

| Functional Group | Bond | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine | N-H stretch | 3500 - 3180 | researchgate.net |

| Hydrazone | C=N stretch | 1690 - 1590 | researchgate.net |

| Phenyl | C₆H₅ | 754, 692 | cdnsciencepub.com |

| Amide (Isomer A) | C=O stretch | 1658 | cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to characterize this compound derivatives, confirming the connectivity of atoms and providing insights into the stereochemistry. oup.comarabjchem.org

Table 3: Representative ¹H and ¹³C NMR Data for Ethyl Pyruvate 2-(2-nitrophenyl)hydrazone

| Nucleus | Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹³C | CH₃ (pyruvate) | 12.0 | arabjchem.org |

| ¹³C | CH₃ (ethyl) | 14.7 | arabjchem.org |

| ¹³C | CH₂ | 62.1 | arabjchem.org |

| ¹³C | C=N | 141.0 | arabjchem.org |

| ¹³C | CO₂ | 165.0 | arabjchem.org |

| ¹H | CH₃ (ethyl) | 1.36 (triplet) | arabjchem.org |

| ¹H | CH₃ (pyruvate) | 2.21 (singlet) | arabjchem.org |

| ¹H | CH₂ | 4.38 (quartet) | arabjchem.org |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for providing highly accurate mass measurements. arabjchem.org

For derivatives like ethyl pyruvate 2-(4-methyl-2-nitrophenyl)hydrazone (C₁₂H₁₅N₃O₄), HRMS can confirm the molecular mass with high precision; a calculated m/z of 265.106 was found to be consistent with the experimentally observed value of 265.106. arabjchem.org In other studies, liquid chromatography combined with mass spectrometry (LC-MS) has been used to identify and quantify pyruvate and its metabolites, with specific ions such as the deprotonated molecular ion [M-H]⁻ being monitored. oup.com For ¹³C-labeled pyruvate, a distinct m/z of 88 has been used for quantification. oup.com

Isomerism Studies of this compound and Related Compounds

The C=N double bond in this compound gives rise to geometrical isomerism, resulting in E- and Z-isomers. The study of this isomerism is critical for understanding the compound's chemical behavior and stability.

Isolation and Characterization of E- and Z-Geometrical Isomers

Research has successfully led to the isolation of pure E- and Z-geometrical isomers of various substituted phenylhydrazones of ethyl pyruvate. oup.com These separations can be achieved using chromatographic techniques like thin-layer chromatography (TLC). oup.com

The assignment of the E- and Z-configurations to the isolated isomers is accomplished using a combination of spectroscopic methods, primarily IR and ¹H NMR. oup.comoup.com A key observation is that one of the isomers often exhibits evidence of intramolecular hydrogen bonding. oup.comoup.com In the case of ethyl pyruvate phenylhydrazones, an intramolecular hydrogen bond can form between the imino hydrogen (N-H) and the ester carbonyl oxygen (C=O). This interaction is possible only in the Z-configuration. oup.com Therefore, the isomer showing spectral characteristics consistent with this hydrogen bond (e.g., shifts in IR and NMR frequencies) is assigned the Z-structure, while the other is assigned the E-structure. oup.comoup.com The more stable form is often found to have the anti-configuration (E-isomer). cdnsciencepub.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyruvic acid |

| Phenylhydrazine (B124118) |

| Ethyl pyruvate |

| 2,4-Dinitrophenylhydrazone (DNPH) |

| Pyruvamide |

| Methyl pyruvate |

| Ethyl pyruvate 2-(2-nitrophenyl)hydrazone |

| Ethyl pyruvate 2-(4-methyl-2-nitrophenyl)hydrazone |

| Ethyl pyruvate 2-(4-methoxy-2-nitrophenyl)hydrazone |

| 3-Nitrophenylhydrazine (B1228671) |

Stability and Interconversion of Isomeric Forms

The geometric isomers of substituted phenylhydrazones of ethyl pyruvate, which includes this compound, can be isolated into their pure E and Z forms. oup.com In the solid crystalline state, these isomers demonstrate stability. oup.com However, when dissolved in certain organic solvents, a partial isomerization from the E-isomer to the Z-isomer can occur, even in the absence of light. oup.com This suggests a dynamic equilibrium between the two forms in solution.

The relative stability of these isomers is a subject of significant interest. The Z-structure is often characterized by the presence of an intramolecular hydrogen bond between the imino hydrogen and the ester carbonyl oxygen. oup.com This interaction leads to a more stable conformation in many cases. The assignment of the E or Z configuration to each isomer is typically determined through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. oup.com For example, isomers with an intramolecular hydrogen bond, assigned the Z-structure, generally exhibit higher Rf values in silica (B1680970) gel thin-layer chromatography (TLC) using benzene (B151609) as the developing solvent. oup.com

The interconversion process can be influenced by external factors. For instance, irradiation with sunlight can promote the conversion of the more stable isomer to the less stable one, allowing for the isolation of the latter. oup.com At elevated temperatures, this isomerization can be more extensive, though it may be accompanied by degradation of the hydrazones. oup.com Interestingly, in certain solvents like ethanol (B145695), benzene, and carbon tetrachloride, the dissolved isomers may show no significant interconversion when kept in the dark. oup.com

Crystallographic Analysis of this compound Derivatives

X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive evidence for the molecular conformation of this compound derivatives. ias.ac.innih.gov These studies have consistently shown that the hydrazone group (C=N-NH) in these molecules is planar.

In the solid state, many derivatives of phenylhydrazone exist in the E configuration. mdpi.com Torsion angles obtained from X-ray diffraction data provide quantitative evidence for this configuration. For example, in (E)-1-(2-nitrobenzylidene)-2-phenylhydrazine, a related phenylhydrazone derivative, the C1-N1-N2-C7 and C8-C7-N2-N1 torsion angles of 177.55(12)° and 179.37(12)° respectively, confirm the E configuration. mdpi.com

The planarity of the molecule, or at least significant portions of it, is a common feature observed in the crystal structures of these derivatives. ias.ac.in In some cases, such as ethyl pyruvate-2-methyl-4-chloro-phenylhydrazone, the entire molecule (excluding some hydrogen atoms) is planar, occupying a special position in the crystal lattice. ias.ac.in This planarity is often stabilized by intramolecular hydrogen bonds.

Interactive Table 1: Crystallographic Data for a Phenylhydrazone Derivative

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

| Ethyl pyruvate-2-methyl-4-chloro-phenylhydrazone | C₁₂H₁₅N₂O₂Cl | Orthorhombic | Cmca | 6.99(4) | 23.75(6) | 17.05(6) | 8 |

Data sourced from a study on ethyl pyruvate-2-methyl-4-chloro-phenylhydrazone. ias.ac.in

In the crystal structures of this compound derivatives, van der Waals contacts are often the primary forces responsible for stabilizing the molecular stacking. ias.ac.in The analysis of these interactions is fundamental to crystal engineering, as it allows for the rational design of new materials with specific properties. iosrjournals.org

The study of intermolecular interactions can be approached quantitatively by partitioning the total interaction energy into its coulombic, polarization, dispersion, and repulsion components. iosrjournals.org This detailed analysis provides a deeper understanding of the nature of the forces governing the crystal packing. For instance, even weak interactions can collectively provide significant thermodynamic stability to the crystal lattice. researchgate.net In some phenylhydrazone derivatives, π-π stacking interactions between aromatic rings also play a role in the crystal's architecture. mdpi.com The Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts within a crystal. nih.govresearchgate.net

Interactive Table 2: Intermolecular Interaction Analysis

| Interaction Type | Role in Crystal Packing |

| Van der Waals forces | Primary stabilizing force for molecular stacking. ias.ac.in |

| Hydrogen bonds | Can link molecules into chains or more complex networks. |

| π-π stacking | Contributes to the stability of the crystal lattice through interactions between aromatic rings. mdpi.com |

Compound Names Mentioned:

this compound

Ethyl pyruvate-2-methyl-4-chloro-phenylhydrazone

(E)-1-(2-nitrobenzylidene)-2-phenylhydrazine

Ethyl pyruvate

Analytical and Diagnostic Applications in Biochemical and Environmental Research

Methodologies for Pyruvate (B1213749) Quantification in Research Samples

The quantification of pyruvate is essential for studying metabolic pathways and diagnosing certain metabolic disorders. ontosight.ai The reaction of pyruvate with phenylhydrazine (B124118) to form a stable and detectable phenylhydrazone derivative is a cornerstone of several analytical techniques. ontosight.aibrainly.com

Spectrophotometric Assays for Pyruvate-Phenylhydrazone Formation

Spectrophotometric assays represent a fundamental method for quantifying pyruvate in biological samples. These assays are based on the principle that pyruvate reacts with a hydrazine (B178648) derivative, such as phenylhydrazine or, more commonly, 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a colored hydrazone. oregonstate.eduscribd.com The intensity of the color, which is proportional to the pyruvate concentration, can be measured using a spectrophotometer at a specific wavelength. oregonstate.edubiomedres.us

The reaction involves the condensation of the keto group of pyruvic acid with the hydrazine group of phenylhydrazine, resulting in the formation of pyruvate phenylhydrazone. brainly.com In the presence of an alkali, this derivative often develops a distinct color. For instance, the reaction with phenylhydrazine can produce a reddish-brown solution under alkaline conditions, with an absorbance maximum around 510 nm. abcam.com When 2,4-dinitrophenylhydrazine (DNPH) is used, the resulting 2,4-dinitrophenylhydrazone adduct can be measured at wavelengths such as 420 nm or 515 nm. oregonstate.edubiomedres.us

These colorimetric methods are often employed in kit-based assays for determining the activity of enzymes like alanine (B10760859) transaminase (ALT), where pyruvate is a product. abcam.comelkbiotech.com The amount of pyruvate produced, and thus the enzyme activity, is determined by the intensity of the colored phenylhydrazone formed. elkbiotech.com

Table 1: Spectrophotometric Methods for Pyruvate Quantification

| Derivatizing Reagent | Analyte | Wavelength (λmax) | Application |

|---|---|---|---|

| Phenylhydrazine | Pyruvate | ~510 nm | Enzyme activity assays abcam.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Detection

For more sensitive and specific quantification of pyruvate, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are often utilized. These techniques typically involve a pre-column derivatization step where pyruvate is reacted with a reagent like phenylhydrazine or its analogs to form a more detectable derivative. researchgate.netnih.govresearchgate.net This derivatization is crucial as pyruvate itself lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors.

The resulting this compound can be separated from other components in a complex sample using a reversed-phase HPLC or UPLC column and detected with high sensitivity. nih.govnih.gov For example, a method using 3-nitrophenylhydrazine (B1228671) (3-NPH) for derivatization allows for the detection of the resulting hydrazone at 324 nm. frontiersin.org This approach significantly improves the limit of detection and quantification for pyruvate. researchgate.net

UPLC, with its smaller particle-sized columns, offers even faster analysis times and higher resolution compared to traditional HPLC. nih.gov These chromatographic methods are particularly valuable in metabolomics studies where accurate measurement of multiple metabolites, including pyruvate, is required from a single biological sample. researchgate.netnih.gov

Table 2: HPLC/UPLC Methods for Pyruvate-Phenylhydrazone Detection

| Derivatizing Reagent | Analytical Technique | Column Type | Detection Wavelength | Application |

|---|---|---|---|---|

| Phenylhydrazine | HPLC | Reversed-Phase | Not specified | Enzyme activity in liver tissue nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | HPLC-ESI-MS | Supelco Discovery HS C18 | Mass Spectrometry | Pyruvate in dog blood nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | UPLC | NUCLEOSHELL Bluebird RP 18 | 324 nm | Pyruvate in enzymatic reactions frontiersin.org |

Application in Metabolic Pathway Elucidation

The ability to accurately quantify pyruvate is fundamental to elucidating the dynamics of central carbon metabolism. ontosight.aimetwarebio.com Pyruvate stands at a critical metabolic crossroads, linking glycolysis to the tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid and fatty acid synthesis. metwarebio.com3hbiomedical.com By measuring changes in pyruvate levels under various physiological or experimental conditions, researchers can infer the flux through these key metabolic pathways. rsna.org

For instance, studies using hyperpolarized ¹³C-labeled pyruvate in conjunction with magnetic resonance spectroscopy (MRS) can trace the metabolic fate of pyruvate in real-time within living organisms, including humans. rsna.orgnih.gov The conversion of labeled pyruvate to lactate (B86563), alanine, and bicarbonate provides direct insights into the activity of enzymes like lactate dehydrogenase and pyruvate dehydrogenase. rsna.org The quantification of these labeled metabolites, often following derivatization, is crucial for such metabolic flux analyses. nih.govnih.gov

Furthermore, the measurement of the lactate-to-pyruvate ratio in biological samples can serve as an indicator of the cellular redox state and can be indicative of metabolic dysfunctions, such as those seen in mitochondrial disorders. biorxiv.orgmdpi.com Computational tools can also be used to predict novel metabolic pathways starting from pyruvate, with experimental validation often relying on the accurate measurement of pyruvate and its downstream products. researchgate.net

Utilization in Carbohydrate Analysis Methodologies

Phenylhydrazine and its derivatives are not only pivotal for pyruvate analysis but also play a significant role in the broader field of carbohydrate chemistry. The reaction of phenylhydrazine with the carbonyl groups of sugars forms the basis of classic analytical tests. microbenotes.comnumberanalytics.com

Diagnostic Reagent for Aldose and Ketose Determination

The reaction of sugars with excess phenylhydrazine leads to the formation of crystalline derivatives known as osazones. ajgreenchem.comajgreenchem.com This osazone formation reaction is a cornerstone of qualitative carbohydrate analysis, allowing for the identification and differentiation of various sugars. numberanalytics.comvaia.com

The principle of the osazone test is that carbohydrates with a free or potentially free aldehyde (aldoses) or ketone (ketoses) group react with phenylhydrazine to form these characteristic crystals. microbenotes.com The shape of the osazone crystals and the time they take to form can be used to distinguish between different reducing sugars. microbenotes.comaakash.ac.in For example, glucose, fructose (B13574), and mannose all form needle-shaped osazones, while lactose (B1674315) forms "cotton ball" or "powder puff" shaped crystals and maltose (B56501) forms "sunflower" shaped crystals. aakash.ac.inresearchgate.net

Since the reaction involves the first two carbon atoms of the sugar, C-2 epimers (sugars differing only in the configuration around the second carbon atom), such as glucose and mannose, will form the identical osazone. mgcub.ac.in Similarly, a ketose will form the same osazone as its corresponding aldose isomers, as seen with fructose and glucose. microbenotes.comaakash.ac.in This property is instrumental in identifying the stereochemistry of sugars at carbons other than C-1 and C-2. mgcub.ac.in

Quantitative Analysis of Reducing Sugars

While the osazone test is primarily qualitative, the underlying reaction of phenylhydrazine with reducing sugars can be adapted for quantitative purposes. Reducing sugars are defined by their ability to reduce certain metal ions, a property conferred by their free aldehyde or ketone group. eagri.org

The reaction of a reducing sugar with phenylhydrazine to form a phenylhydrazone can be monitored spectrophotometrically, similar to the methods used for pyruvate. The initial reaction forms a phenylhydrazone, and with excess reagent, this proceeds to form the osazone. vaia.com The yellow color of the osazone precipitate can be quantified, though this is less common for precise quantitative work. eagri.org More sophisticated methods would involve derivatizing the sugar with a suitable phenylhydrazine analog to produce a derivative with strong UV absorbance, which can then be quantified using HPLC, paralleling the modern approaches used for pyruvate analysis. The reaction serves as a basis for identifying the presence of reducing sugars in various samples, a critical aspect in food chemistry and clinical diagnostics. microbenotes.comnumberanalytics.com

Role in Enzyme Activity Assays

The reaction of pyruvate with phenylhydrazine to form this compound serves as a foundational method in biochemical research for quantifying the activity of various enzymes. This chromogenic reaction allows for the sensitive detection of pyruvate, a common product in numerous enzymatic pathways. By measuring the formation of the resulting phenylhydrazone product, researchers can accurately determine the rate of pyruvate generation and, consequently, the activity of the enzyme catalyzing the reaction.

Spectrophotometric Monitoring of Enzyme-Catalyzed Reactions

Spectrophotometry is the core technique for monitoring enzyme assays that utilize the formation of this compound. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The reaction between pyruvate and phenylhydrazine (or its derivatives like DNPH) produces a hydrazone that absorbs light at a characteristic wavelength, distinct from the reactants. nih.gov

Pyruvate + Phenylhydrazine → this compound

This reaction allows for two main types of spectrophotometric assays:

Continuous Assay: In this setup, the reaction is monitored in real-time. The assay mixture contains all components, including the enzyme, substrate, and phenylhydrazine. nih.gov The formation of the phenylhydrazone is recorded continuously by a spectrophotometer set to the appropriate wavelength (e.g., 324 nm). The rate of the reaction is determined from the initial linear slope of the absorbance versus time plot. nih.gov This method is advantageous as it provides immediate information on the reaction velocity.

Endpoint (Discontinuous) Assay: This method is used when continuous monitoring is not feasible. The enzymatic reaction is allowed to proceed for a fixed period. elkbiotech.com The reaction is then terminated, often by adding an acid like hydrochloric or sulfuric acid. frontiersin.orgelkbiotech.com Subsequently, the derivatizing agent (e.g., DNPH) is added to react with the accumulated pyruvate. realgenelabs.comelkbiotech.com After color development, typically enhanced by adding an alkali, the absorbance is measured. realgenelabs.comelkbiotech.com The total amount of product formed is calculated by comparing the final absorbance to a standard curve generated with known concentrations of pyruvate. elkbiotech.com

The choice of phenylhydrazine or its substituted derivatives can influence the assay's sensitivity and the wavelength of maximum absorbance.

Table 2: Spectrophotometric Properties of Pyruvate-Hydrazone Derivatives

| Derivative | Reagent | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Appearance | Source |

|---|---|---|---|---|---|

| This compound | Phenylhydrazine | 324 nm | 10,400 - 17,000 M⁻¹·cm⁻¹ | Colorless/Yellow | frontiersin.orgnih.govnih.govasm.org |

| Pyruvate 2,4-dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine (DNPH) | ~450-510 nm | Not specified | Reddish-brown (alkaline) | realgenelabs.comelkbiotech.comacs.org |

This spectrophotometric method provides a robust, sensitive, and relatively simple means to study the kinetics of pyruvate-generating enzymes, making the formation of this compound a cornerstone technique in enzymology. nih.gov

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations on Reaction Pathways and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. rsc.orgnih.gov These calculations can accurately predict the geometries of reactants, products, and, most importantly, the high-energy transition states that connect them. This allows for a quantitative understanding of reaction barriers and kinetics. rsc.org

The formation of pyruvate (B1213749) phenylhydrazone from pyruvic acid and phenylhydrazine (B124118) is a classic condensation reaction. ontosight.ai Quantum chemical calculations can model this process, elucidating the stepwise mechanism which typically involves the initial formation of a hemiaminal intermediate followed by a dehydration step to yield the final hydrazone. ineosopen.org For instance, calculations on the reaction between methyl trifluoropyruvate and phenylhydrazine have shown that the dehydration of the intermediate proceeds readily. ineosopen.org

Furthermore, these computational methods are used to study the subsequent reactivity of the hydrazone. DFT calculations have been employed to investigate the participation of related hydrazones, such as ethyl pyruvate phenylhydrazone, in reactions like [3+2] dipolar cycloadditions. uni-mainz.de In such cases, the hydrazone can be converted into a nitrile imine intermediate, and calculations reveal how substituents on the phenyl ring can significantly alter the conformation and electronic structure of this intermediate, thereby influencing its reactivity and the yield of the final pyrazoline product. uni-mainz.de By calculating the energies of transition states and intermediates, researchers can predict reaction outcomes and develop selective synthetic methodologies. researchgate.net

Molecular Modeling of Structural Conformations and Interactions

The biological and chemical activity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are employed to explore the possible shapes (conformations) the molecule can adopt and their relative energies. acs.org

The core of the this compound structure is the C=N-N linkage. The planarity of this group and the potential for intramolecular hydrogen bonding between the hydrazone N-H group and the carboxyl oxygen can significantly influence its preferred conformation. Theoretical calculations on similar hydrazone structures have shown that the bond lengths and angles around the hydrazone moiety can be accurately predicted by DFT methods, showing good agreement with experimental data from X-ray crystallography. nih.gov The electron-withdrawing or -donating nature of substituents on the phenyl ring can also impact the electronic distribution and geometry of the molecule. nih.gov

For example, studies on nitro-substituted phenylhydrazones have demonstrated that the N-N bond length is sensitive to the electronic effects of the substituents. nih.gov These structural details are crucial for understanding how the molecule interacts with its environment.

Molecular dynamics simulations can further reveal how this compound and its analogues interact with biological macromolecules, such as enzymes. acs.orgresearchgate.net These simulations model the dynamic movements of both the ligand and the protein, identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the bound complex. acs.org This provides a rational basis for designing new molecules with enhanced binding affinity or selectivity. acs.orgresearchgate.net

| Bond | Typical Experimental Bond Length (Å) in related Hydrazones | Typical DFT-Calculated Bond Length (Å) in related Hydrazones |

| N-N | 1.341 - 1.347 | 1.327 |

| N=C | 1.286 | 1.288 |

| Carom-N | 1.407 | 1.393 |

Data sourced from studies on structurally similar phenylhydrazone derivatives. nih.gov

Simulation of Spectroscopic Properties

Computational methods are highly valuable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can confirm molecular structures and understand the electronic transitions responsible for observed spectral features.

The electronic absorption spectra (UV-Vis) of arylhydrazones, for example, have been studied using computational approaches. researchgate.net These calculations help assign the observed absorption bands to specific electronic transitions within the molecule, such as π→π* and n→π* transitions associated with the aromatic ring and the hydrazone chromophore. researchgate.net

Vibrational spectra (Infrared and Raman) can also be simulated. These calculations yield the vibrational frequencies and intensities, which correspond to the stretching and bending modes of the chemical bonds. Comparing a simulated IR spectrum with an experimental one is a common method for confirming the identity and purity of a synthesized compound like this compound.

Q & A

Q. How is pyruvate phenylhydrazone synthesized, and what analytical techniques validate its purity?

this compound is synthesized by reacting pyruvic acid with phenylhydrazine under controlled acidic conditions. The reaction forms a hydrazone derivative, which precipitates and is purified via recrystallization. Purity is validated using thin-layer chromatography (TLC) to confirm a single spot and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Melting point analysis further corroborates purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

UV-Vis spectroscopy (detecting absorbance at 510 nm under alkaline conditions) confirms hydrazone formation . Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). For advanced structural elucidation, high-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended .

Q. How can this compound be quantified in biological samples?

The phenylhydrazone method involves derivatizing pyruvate with phenylhydrazine, followed by spectrophotometric measurement at 510 nm . For higher sensitivity in complex matrices (e.g., serum), high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is preferred to avoid interference from endogenous compounds .

Advanced Research Questions

Q. How do experimental conditions (pH, temperature) influence this compound stability in metabolic studies?

Stability studies require controlled buffering (pH 7–8) to prevent hydrolysis. Elevated temperatures (>40°C) degrade the compound, necessitating refrigeration during long-term storage. Kinetic studies using Arrhenius plots can model degradation rates, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. What mechanisms underlie the hyperglycemic effects of this compound in animal models?

this compound disrupts hepatic gluconeogenesis by inhibiting pyruvate carboxylase, leading to elevated blood glucose. In vivo studies in rats show that insulin and tolbutamide counteract this effect by restoring glucose uptake in peripheral tissues. Adrenalectomy models further implicate glucocorticoid pathways in modulating this response .

Q. How can isotopic labeling (e.g., ¹⁴C-pyruvate phenylhydrazone) improve tracer studies in microbial metabolism?

Radiolabeled this compound enables tracking of pyruvate flux in anaerobic microbes (e.g., Ruminococcus albus). After derivatization, liquid scintillation counting quantifies ¹⁴C incorporation into metabolic byproducts like acetate and hydrogen. Self-absorption correction is critical for accurate radioactivity measurement .

Q. What contradictions exist between spectrophotometric and fluorometric assays for this compound detection?

Spectrophotometric methods (510 nm) may overestimate concentrations due to interference from colored metabolites, whereas fluorometric assays (ex/em: 535/587 nm) offer higher specificity but require optimization of phenylhydrazine concentration to avoid quenching. Comparative studies using spiked samples are recommended to validate assay choice .

Q. How does this compound interact with mitochondrial uncoupling agents in cellular respiration studies?

In mitochondrial assays, this compound competes with carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone (FCCP) for protonophore activity. Oxygen consumption rates (OCR) measured via high-resolution respirometry reveal dose-dependent uncoupling effects, which are reversible with oligomycin .

Methodological Considerations

Q. What statistical approaches resolve discrepancies in dose-response data for this compound?

Non-linear regression models (e.g., sigmoidal dose-response curves) account for variability in biological replicates. Outlier detection using Grubbs’ test and normalization to internal controls (e.g., housekeeping genes in qPCR) improve reproducibility. Meta-analysis of independent studies identifies confounding factors like strain-specific metabolic differences .

Q. How to design a time-course experiment to study this compound metabolism in hepatocytes?

Use primary hepatocytes cultured in glucose-free media supplemented with 10 mM this compound. Sample at 0, 30, 60, and 120 minutes for LC-MS analysis of intracellular metabolites. Include cycloheximide to inhibit protein synthesis and isolate direct metabolic effects. Parallel experiments with siRNA knockdown of target enzymes (e.g., pyruvate dehydrogenase kinase) clarify mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.